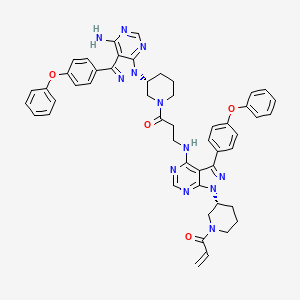

Ibrutinib dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDQAMODZKHBII-LQFQNGICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H48N12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Proposed Mechanism of Ibrutinib Dimer Formation

An in-depth analysis of existing literature reveals a notable scarcity of direct evidence and detailed studies on the specific mechanism of ibrutinib dimer formation. This suggests that dimerization is not considered a primary degradation pathway or a significant pharmacological phenomenon for this Bruton's tyrosine kinase (BTK) inhibitor under typical physiological and storage conditions. However, based on the inherent chemical reactivity of ibrutinib's structure, a hypothetical mechanism can be proposed. This guide will delve into this plausible mechanism, outline experimental protocols to investigate it, and present the information in a structured format for researchers, scientists, and drug development professionals.

Ibrutinib possesses a critical electrophilic α,β-unsaturated amide (acrylamide) moiety, which is responsible for its covalent binding to the Cys481 residue in the active site of BTK. This same reactive group is the most likely site for a dimerization reaction through a Michael addition mechanism.

The proposed mechanism involves one ibrutinib molecule acting as a Michael acceptor (electrophile) and another acting as a Michael donor (nucleophile). The nucleophilic character could arise from the deprotonation of the nitrogen atom in the pyrazolopyrimidine core under specific conditions, although this is less likely, or through the involvement of the acrylamide itself in a more complex reaction cascade, potentially catalyzed by light, heat, or specific pH conditions.

A more plausible pathway involves a base-catalyzed or radical-initiated reaction. In a base-catalyzed scenario, a base would abstract a proton, creating a nucleophilic center on one ibrutinib molecule that could then attack the electrophilic β-carbon of the acrylamide group on a second ibrutinib molecule.

Below is a diagram illustrating this hypothetical Michael addition-based dimerization.

An In-depth Technical Guide to the Chemical Properties of Ibrutinib Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. Under certain stress conditions, particularly thermal stress, ibrutinib can undergo degradation to form impurities, including a notable dimeric species. This technical guide provides a comprehensive overview of the chemical properties of the ibrutinib dimer, a significant degradation product. The guide details its formation, physicochemical properties, and the analytical methodologies for its characterization. Furthermore, it contextualizes the relevance of this impurity by discussing the established signaling pathway of ibrutinib and outlining a general workflow for the identification and characterization of such degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of ibrutinib and its related substances.

Introduction

Ibrutinib is a first-in-class covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2] The stability of ibrutinib is a critical factor in its pharmaceutical development and formulation. Forced degradation studies, conducted under various stress conditions such as heat, light, acid, base, and oxidation, are essential for identifying potential degradation products and understanding the drug's intrinsic stability.[3][4] One such degradation product that has been identified, particularly under thermal stress, is a dimer of ibrutinib.[5] The formation of this dimer can impact the drug's physicochemical properties, such as solubility and permeability, and is therefore of significant interest in pharmaceutical research and quality control.[5]

Chemical Properties of this compound

The this compound is a significant impurity that has been observed to form under thermal stress conditions.[5] Its characterization is crucial for ensuring the quality, safety, and efficacy of ibrutinib drug products.

Structure and Identification

The this compound is identified by the molecular formula C50H48N12O4 and has a molecular weight of approximately 881.0 g/mol .[6][7] The IUPAC name for this compound is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one.[6]

Physicochemical Properties

Quantitative data on the physicochemical properties of the isolated this compound are not extensively available in the public domain. However, some computed and observed properties are summarized in the table below. The formation of the dimer has been qualitatively linked to a decrease in the solubility and permeability of ibrutinib.[5]

| Property | Value | Source |

| Molecular Formula | C50H48N12O4 | [6][7] |

| Molecular Weight | ~881.0 g/mol | [6][7] |

| XLogP3 (Computed) | 7.5 | [6] |

| Solubility | Decreased compared to Ibrutinib (qualitative) | [5] |

| Permeability | Decreased compared to Ibrutinib (qualitative) | [5] |

| Melting Point | Data not available | |

| pKa | Data not available |

Formation of this compound

The this compound is primarily formed as a thermal degradation product.[5] Studies on the amorphization of ibrutinib using techniques that involve elevated temperatures, such as melt quenching and hot-melt extrusion, have shown the presence of this dimer.[8] The formation of the dimer is more pronounced at higher temperatures.[8] While the precise chemical mechanism of dimerization under thermal stress has not been fully elucidated in the reviewed literature, it is considered a significant thermal degradation pathway for ibrutinib.[5][8]

Experimental Protocols

The identification and characterization of the this compound are typically carried out within the framework of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Forced Degradation (Stress Testing) of Ibrutinib

Objective: To generate potential degradation products of ibrutinib under various stress conditions to assess its intrinsic stability and to develop stability-indicating analytical methods.

Methodology:

-

Preparation of Ibrutinib Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).[8]

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the ibrutinib solution with an acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]

-

Alkaline Hydrolysis: Treat the ibrutinib solution with a base (e.g., 0.1N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]

-

Oxidative Degradation: Treat the ibrutinib solution with an oxidizing agent (e.g., 3-30% H2O2) at room temperature for a defined period.[4]

-

Thermal Degradation: Expose solid ibrutinib to dry heat at a high temperature (e.g., 105°C) for a defined period.[4] To specifically induce dimer formation, higher temperatures as used in melt-quenching (e.g., 165-240°C) can be applied.[8]

-

Photolytic Degradation: Expose the ibrutinib solution to UV light (e.g., 254 nm) and/or visible light for a defined period.[4]

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method, typically UPLC-MS.[4][8]

Analytical Characterization of the this compound

Objective: To identify, isolate, and structurally elucidate the this compound from the stressed samples.

Methodology:

-

Chromatographic Separation (UPLC):

-

Column: A reversed-phase column, such as a C18 column, is typically used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 215 nm or 254 nm) and mass spectrometry (MS) are used for detection.[8] The this compound has been reported to have a retention time of approximately 13.2-13.6 minutes under specific UPLC conditions.[5]

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[8]

-

Mass Analyzer: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the parent ion and its fragments, which is crucial for confirming the elemental composition.[3] The dimer is identified by its characteristic m/z of approximately 881.[8]

-

Tandem MS (MS/MS): Fragmentation of the parent ion is performed to obtain structural information.

-

-

Isolation (Preparative HPLC):

-

If sufficient quantities of the dimer are present in the stressed samples, it can be isolated using preparative high-performance liquid chromatography (HPLC) for further characterization.

-

-

Structural Elucidation (NMR):

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) of the isolated dimer is the definitive method for unambiguous structure elucidation.

-

Visualizations

Ibrutinib Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by ibrutinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. faf.cuni.cz [faf.cuni.cz]

- 6. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. allmpus.com [allmpus.com]

- 8. pubs.acs.org [pubs.acs.org]

Ibrutinib Dimer: A Technical Overview of its Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ibrutinib dimer, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document details its molecular formula and weight, the conditions under which it forms, and the analytical methodologies used for its characterization. While the biological activity of the this compound is not extensively characterized in publicly available literature, this guide also outlines the well-established signaling pathway of the ibrutinib monomer to provide context for researchers.

Quantitative Data Summary

The physicochemical properties of ibrutinib and its dimer are summarized in the table below for easy comparison.

| Property | Ibrutinib Monomer | This compound |

| Molecular Formula | C₂₅H₂₄N₆O₂[1] | C₅₀H₄₈N₁₂O₄[1][2][3][4][5][6][7][8] |

| Molecular Weight | 440.50 g/mol [1] | 880.99 g/mol [1][2][4][7][9] |

| CAS Number | 936563-96-1[1] | 2031255-23-7[1][2][4][5] |

Formation and Characterization of this compound

The this compound is recognized as a process-related impurity and a degradation product that can form under specific conditions, particularly thermal stress.

Formation Conditions

Studies have shown that the dimerization of ibrutinib can occur at elevated temperatures. The presence of the dimer has been observed in samples prepared by methods involving thermal treatment.[10] One patent describes a method to substantially reduce the formation of a dimer impurity during the synthesis of ibrutinib, highlighting that it is a known challenge in the manufacturing process.[3]

Experimental Protocols for Characterization

Objective: To identify and characterize ibrutinib and its impurities, including the dimer, in a drug substance or product sample.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials and Reagents:

-

Ibrutinib reference standard

-

Ibrutinib sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC column (e.g., C18 reverse-phase)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the ibrutinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Prepare a similar solution of the ibrutinib reference standard.

-

-

Chromatographic Separation:

-

Set up the HPLC system with a C18 reverse-phase column.

-

Establish a mobile phase gradient using acetonitrile and water with a suitable modifier like formic acid. The gradient will be optimized to achieve separation of ibrutinib from its impurities.

-

Inject the prepared sample and reference standard solutions into the HPLC system.

-

Monitor the elution profile using the UV detector at a wavelength where ibrutinib and its impurities show significant absorbance.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions ([M+H]⁺) of ibrutinib and its impurities.

-

For ibrutinib, the expected [M+H]⁺ ion would be at m/z 441.2.

-

For the this compound, the expected [M+H]⁺ ion would be at m/z 881.4.

-

Perform fragmentation analysis (MS/MS) on the parent ions to obtain characteristic fragment ions for structural confirmation.

-

Data Analysis:

-

Compare the retention time and mass spectrum of the peaks in the sample chromatogram with those of the ibrutinib reference standard.

-

Identify the peak corresponding to the this compound based on its mass-to-charge ratio.

-

Analyze the fragmentation pattern of the dimer to propose a likely structure.

Ibrutinib Signaling Pathway

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by the this compound. The primary focus of research has been on the pharmacological action of the ibrutinib monomer.

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[11][12] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[11][13] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib blocks its kinase activity.[11][12] This inhibition disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[14]

Caption: Ibrutinib's mechanism of action via BTK inhibition.

The logical flow for the experimental characterization of ibrutinib and its dimer impurity is outlined below.

Caption: Workflow for this compound characterization.

References

- 1. Ibrutinib Impurities | SynZeal [synzeal.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105859721A - Method for preparing ibrutinib - Google Patents [patents.google.com]

- 4. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound Impurity [hemarsh.com]

- 8. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 10. faf.cuni.cz [faf.cuni.cz]

- 11. Ibrutinib: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia by Bruton’s Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibrutinib - Wikipedia [en.wikipedia.org]

- 13. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 14. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

Ibrutinib's Thermal Degradation: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Thermal Stability of Ibrutinib, its Degradation Products, and Analytical Methodologies.

Executive Summary

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. While generally considered stable under standard thermal stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, this technical guide elucidates the nuances of its thermal degradation, particularly under the more strenuous conditions encountered during certain manufacturing processes like amorphization. This document provides a comprehensive overview of Ibrutinib's thermal degradation pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation process and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Ibrutinib's stability profile and to aid in the development of robust formulations and analytical methods.

Thermal Stability Profile of Ibrutinib

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. In the case of Ibrutinib, multiple studies have investigated its behavior under various stress conditions, including heat.

Stability Under Standard ICH Thermal Stress Conditions

According to several forced degradation studies conducted under ICH guidelines, Ibrutinib is found to be relatively stable under typical thermal stress conditions. For instance, one study reported that solid Ibrutinib was stable when kept in a hot air oven at 105°C for 24 hours[1]. Another study also concluded that Ibrutinib is stable under heat, UV, humidity, and water conditions[2].

Thermal Degradation During Amorphization

In contrast to its stability in crystalline form, Ibrutinib can undergo thermal degradation when subjected to higher temperatures during processes such as melt quenching and hot-melt extrusion to produce an amorphous form. This degradation is temperature-dependent and can lead to the formation of impurities with higher molecular weights, including dimers and polymers[3][4].

Thermogravimetric analysis (TGA) of crystalline Ibrutinib (Form A) shows a two-stage thermal degradation profile, with the first significant weight loss occurring at approximately 320°C and the second at around 420°C. However, for amorphous samples prepared at temperatures exceeding 165°C, the onset of thermal degradation is shifted to a higher temperature, around 375°C[3]. This suggests that the amorphization process itself can influence the thermal stability of the molecule.

One of the identified thermal degradation products formed during high-temperature processing is "Ibrutinib di-piperidine impurity"[4]. The formation of this and other polymeric impurities can impact the physicochemical properties of the drug substance, including its solubility and permeability[3].

Quantitative Data on Thermal Degradation

The following table summarizes the quantitative data available on the thermal degradation of Ibrutinib, primarily from studies on its amorphous form.

| Temperature (°C) | Duration | Method of Amorphization | Degradation Products Observed | Extent of Degradation | Reference |

| 165, 180, 210, 240 | 15 min | Melt Quench | Ibrutinib di-piperidine and other polymeric impurities | Not explicitly quantified, but formation increases with temperature | [4] |

| >100 | Not specified | Hot Melt Extrusion | Dimer of Ibrutinib | Detected by UPLC-MS | [3] |

| 105 | 24 hours | Solid State Heating | No degradation observed | Not applicable | [1] |

Key Thermal Degradation Product

A significant thermal degradation product that has been identified is a dimeric impurity.

Ibrutinib di-piperidine Impurity

The formation of a dimeric impurity, referred to as Ibrutinib di-piperidine impurity, has been observed when Ibrutinib is exposed to high temperatures.

-

Molecular Formula: C₅₀H₄₈N₁₂O₄[5]

-

Formation: Observed in samples prepared by hot-melt extrusion and melt quenching at elevated temperatures[3].

The presence of this and other high-molecular-weight impurities can negatively impact the drug's solubility and permeability[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying stability studies. The following sections outline the key experimental protocols used in the analysis of Ibrutinib's thermal degradation.

Forced Thermal Degradation (Solid State)

-

Protocol: Solid Ibrutinib is placed in a petri dish and kept in a hot air oven.

-

Conditions: 105°C for 24 hours.

-

Sample Preparation: After exposure, the sample is dissolved in a suitable diluent (e.g., Water:Acetonitrile 50:50 v/v) to a final concentration of 100 µg/mL and filtered through a 0.22 µm filter before injection into the analytical system[1].

Thermal Degradation during Amorphization (Melt Quench)

-

Protocol: Crystalline Ibrutinib (Form A) is heated in a ceramic crucible to temperatures ranging from 165°C to 240°C for 15 minutes.

-

Cooling: The melt is then rapidly cooled in an ice-water bath.

-

Sample Preparation: The resulting glass is crushed and stored for analysis[4].

Analytical Method: UPLC-MS for Degradation Product Analysis

-

Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Mass Spectrometer (UPLC-MS).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.

-

Detection: UV detection at approximately 215 nm and mass spectrometric detection in positive ion mode[1][4].

-

MS Parameters:

Visualizations

Logical Workflow for Ibrutinib Thermal Degradation Analysis

Workflow for thermal stress testing and analysis of Ibrutinib.

Proposed Thermal Degradation Pathway of Ibrutinib

Proposed thermal degradation pathway of Ibrutinib at high temperatures.

Signaling Pathways and Biological Implications of Degradation Products

A critical aspect of understanding drug degradation is to assess the biological activity and potential toxicity of the degradation products. As of the date of this guide, there is a significant lack of publicly available information on the pharmacology, toxicology, and effects on cellular signaling pathways of Ibrutinib's thermal degradation products, including the Ibrutinib di-piperidine impurity.

This represents a crucial knowledge gap. Further research is warranted to isolate these thermal degradants and evaluate their biological activity, including their potential to interact with BTK or other cellular targets, to ensure the safety and efficacy of Ibrutinib drug products that may be exposed to high temperatures during manufacturing.

For context, the known mechanism of action of the parent drug, Ibrutinib, is presented below. It is important to note that this pathway describes the action of Ibrutinib itself, and not its thermal degradation products.

Ibrutinib's Mechanism of Action: BTK Inhibition

Simplified signaling pathway of Ibrutinib's inhibitory action on BTK.

Conclusion and Recommendations

While Ibrutinib demonstrates good thermal stability under standard testing conditions, this guide highlights that thermal degradation is a potential risk during manufacturing processes that involve high temperatures, such as the production of amorphous solid dispersions. The formation of dimeric and polymeric impurities, such as the Ibrutinib di-piperidine impurity, has been documented.

Key recommendations for drug development professionals include:

-

Careful Monitoring: Implement rigorous monitoring of thermal degradation products during the development and scale-up of manufacturing processes involving heat.

-

Process Optimization: Optimize processing parameters (temperature, duration) to minimize the formation of thermal degradants.

-

Analytical Method Validation: Ensure that analytical methods are stability-indicating and capable of detecting and quantifying potential thermal degradation products.

-

Further Research: Given the lack of data, it is imperative to conduct studies to characterize the biological activity and potential toxicity of Ibrutinib's thermal degradation products to fully assess the risk to patient safety.

By understanding the nuances of Ibrutinib's thermal degradation pathway, researchers and manufacturers can better ensure the quality, safety, and efficacy of this important therapeutic agent.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. faf.cuni.cz [faf.cuni.cz]

- 4. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Ibrutinib Impurities | SynZeal [synzeal.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Ibrutinib Dimer Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis, purification, and characterization of the Ibrutinib dimer, a critical reference standard for impurity profiling in the development and manufacturing of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The primary this compound is understood to be a Michael adduct, formed from the reaction of Ibrutinib with its unreacted amine precursor. This guide outlines a proposed synthetic route and the necessary analytical controls.

Introduction to Ibrutinib and its Dimer Impurity

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) and is utilized in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The drug works by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking downstream B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival.

During the synthesis of Ibrutinib, particularly in the final acylation step where the acryloyl moiety is added, a dimer impurity can be formed. This dimer is typically the result of a Michael addition reaction between the amine group of the Ibrutinib precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and the activated double bond of the acrylamide group of a fully formed Ibrutinib molecule. The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The intentional synthesis of the this compound is therefore essential to provide a qualified reference standard for analytical method development, validation, and routine quality control.

Proposed Synthetic Route

The synthesis of the this compound reference standard can be achieved by mimicking its formation as a byproduct. The proposed method involves the base-catalyzed Michael addition of the key Ibrutinib intermediate to Ibrutinib itself.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Purpose |

| Ibrutinib | 936563-96-1 | C₂₅H₂₄N₆O₂ | Michael Acceptor (Reactant) |

| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | C₂₂H₂₃N₅O | Michael Donor (Reactant) |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 | C₆H₁₅N | Base Catalyst |

| Dichloromethane (DCM) or Acetonitrile (ACN) | 75-09-2 | CH₂Cl₂ | Anhydrous Reaction Solvent |

| Preparative HPLC System | N/A | N/A | Purification |

| Analytical UPLC/HPLC-MS System | N/A | N/A | Analysis & Characterization |

Experimental Protocol: Synthesis

-

Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ibrutinib (1.0 eq) and (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.05 eq) in an appropriate volume of anhydrous dichloromethane.

-

Base Addition : To the stirred solution, add triethylamine (2.0 eq) dropwise at room temperature. The base acts as a catalyst for the Michael addition.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or a rapid HPLC-MS method, observing the consumption of Ibrutinib and the formation of a new, higher molecular weight product.

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Crude Product : The resulting residue contains the crude this compound along with unreacted starting materials and byproducts. This crude material should be carried forward for purification.

Experimental Protocol: Purification

-

Method : The primary method for purifying the this compound is preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC) due to the structural similarity of the reactants and the product.

-

Column : A C18 stationary phase column is recommended.

-

Mobile Phase : A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

-

Gradient Elution (Example) : A shallow gradient, such as 20% to 70% acetonitrile over 30-40 minutes, can be employed to separate the dimer from the starting materials.

-

Fraction Collection : Collect fractions corresponding to the dimer peak, which is identified by its expected retention time and confirmed by mass spectrometry.

-

Final Steps : Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to yield the purified this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized reference standard must be rigorously confirmed.

Characterization Data Summary

| Analysis Technique | Parameter Measured | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Weight | The molecular formula is C₅₀H₄₈N₁₂O₄. The expected monoisotopic mass is approximately 880.39 g/mol . The ESI+ spectrum should show a prominent [M+H]⁺ ion at m/z 881.4. |

| ¹H NMR Spectroscopy | Proton Environment | Disappearance of the characteristic vinyl proton signals of the acryloyl group of Ibrutinib. Appearance of new aliphatic proton signals corresponding to the -CH₂-CH₂- bridge formed during the Michael addition. Complex aromatic region due to the presence of two phenoxyphenyl moieties. |

| ¹³C NMR Spectroscopy | Carbon Skeleton | Confirmation of 50 unique carbon signals (or fewer if symmetry exists). Appearance of new aliphatic carbon signals and disappearance of the vinyl carbon signals. |

| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity and Retention Time | A single major peak under a validated purity method. Purity should be ≥95%, preferably >98%, for use as a reference standard. The dimer will have a longer retention time than Ibrutinib due to its larger size and increased lipophilicity. |

Visualized Workflows and Pathways

This compound Formation

The following diagram illustrates the Michael addition reaction that leads to the formation of the this compound.

Synthesis and Purification Workflow

The end-to-end process for preparing the reference standard is outlined below.

Ibrutinib Mechanism of Action: BTK Signaling Pathway

To understand the context in which Ibrutinib and its related compounds exist, it is crucial to visualize its mechanism of action. Ibrutinib targets the BTK pathway, which is central to B-cell function.

Conclusion

The synthesis of the this compound reference standard is a critical activity for any organization involved in the development, manufacturing, or quality control of Ibrutinib. By employing a controlled Michael addition reaction followed by rigorous purification and characterization, a high-purity standard can be prepared. This standard is indispensable for the accurate quantification of impurities, ensuring that the final active pharmaceutical ingredient meets the stringent requirements set by regulatory agencies. The protocols and data presented in this guide provide a comprehensive framework for undertaking this essential work.

Physicochemical Characterization of Ibrutinib Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characterization of the ibrutinib dimer, a critical impurity and degradation product of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the formation, structure, and analytical profile of this dimer is essential for ensuring the quality, safety, and efficacy of ibrutinib drug products.

Introduction to Ibrutinib and Dimer Formation

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway. Its irreversible binding to BTK blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells. Ibrutinib is indicated for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

During manufacturing, storage, and under certain stress conditions, ibrutinib can degrade to form impurities, one of the most significant being the this compound. The formation of this dimer has been observed under thermal stress, particularly during amorphization processes like melt quenching and hot melt extrusion, as well as in the presence of certain solvents like benzene. Forced degradation studies also show that ibrutinib is susceptible to degradation under alkaline and oxidative conditions, which can lead to the formation of various degradation products, including dimers. The presence of such impurities can potentially impact the drug's solubility, permeability, and pharmacological activity.

Physicochemical Properties

The this compound is a higher molecular weight impurity formed from two molecules of ibrutinib. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₀H₄₈N₁₂O₄ | |

| Molecular Weight | 880.99 g/mol | |

| CAS Number | 2031255-23-7 | |

| Appearance | White to Off-white Solid | |

| Solubility | Soluble in Methanol-DMSO |

Analytical Characterization and Experimental Protocols

A suite of analytical techniques is employed to detect, identify, and quantify the this compound. The primary methods include liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a powerful technique for the separation and identification of ibrutinib and its degradation products. The high resolution of UPLC allows for the separation of the dimer from the parent drug and other impurities, while the mass spectrometer provides accurate mass information for identification.

Quantitative Data from UPLC-MS Analysis

| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) |

| Ibrutinib | 9.8 | 441.2 [M+H]⁺ |

| This compound | 13.2 | 881.0 [M+H]⁺ |

Data is compiled from representative studies and may vary based on specific experimental conditions.

Detailed Experimental Protocol: UPLC-MS/MS for Ibrutinib and Degradation Products

This protocol is a representative method for the analysis of ibrutinib and its impurities.

-

Chromatographic System: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase:

-

Eluent A: 20 mM Ammonium Acetate (pH 6.0).

-

Eluent B: Acetonitrile.

-

-

Gradient Elution: A gradient program should be optimized to ensure sufficient resolution between ibrutinib, the dimer, and other degradation products.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 45 °C.

-

Autosampler Temperature: 10 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 215 nm.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3 kV.

-

Capillary Temperature: 350 °C.

-

Gas Flow Rate: 600 L/h.

-

Scan Range: 50 - 1000 m/z.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the definitive structural elucidation of the this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of the atoms in the dimer, confirming the linkage between the two ibrutinib monomers. The characterization data for the dimer would include detailed analysis of proton and carbon chemical shifts and their correlations.

Experimental Protocol: NMR Characterization

-

Sample Preparation: Dissolve a purified sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify all proton environments.

-

¹³C NMR: To identify all carbon environments.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is key to determining the linkage point of the dimer.

-

-

Data Analysis: The resulting spectra are analyzed to assign all chemical shifts and determine the overall structure of the dimer.

Signaling Pathways and Potential Impact of the Dimer

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway, along with the downstream NF-κB signaling, is crucial for the proliferation and survival of B-cells.

Ibrutinib's Mechanism of Action

The formation of the this compound introduces a structural modification that could potentially alter its biological activity. While specific studies on the pharmacological effects of the this compound are not extensively reported in the public domain, the dimerization could lead to several outcomes:

-

Reduced BTK Inhibition: The covalent binding site on one or both ibrutinib molecules within the dimer may be sterically hindered or modified, potentially reducing its affinity and inhibitory activity towards BTK.

-

Altered Pharmacokinetics: The increased molecular weight and potential changes in polarity could affect the absorption, distribution, metabolism, and excretion (ADME) properties of the dimer compared to the monomeric drug.

-

Off-Target Effects: The dimeric structure might interact with other biological targets, potentially leading to unforeseen off-target effects or toxicities.

Further investigation into the biological activity of the this compound is a critical area for future research.

Experimental and Logical Workflows

The characterization of the this compound follows a logical progression from detection to structural elucidation.

Experimental Workflow for this compound Characterization

Conclusion

The this compound is a significant impurity that requires thorough physicochemical characterization to ensure the quality and safety of ibrutinib-containing pharmaceuticals. This guide has outlined the key properties, analytical methodologies, and potential biological implications of this dimer. The provided experimental protocols and workflows serve as a foundation for researchers and drug development professionals in their efforts to monitor and control this and other related impurities. Further research into the biological activity of the this compound is warranted to fully understand its impact on the therapeutic profile of ibrutinib.

Ibrutinib Dimer (CAS No. 2031255-23-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any pharmaceutical compound, understanding its impurity profile is critical for ensuring safety and efficacy. This technical guide provides a comprehensive overview of a notable ibrutinib impurity, the ibrutinib dimer, identified by the CAS number 2031255-23-7. This document details its chemical properties, formation under stress conditions, and places it within the context of the BTK signaling pathway, the primary target of the parent drug. While extensive data exists for ibrutinib, specific pharmacological and detailed synthetic protocols for this particular dimer are not widely available in current scientific literature.

Compound Identification and Properties

The this compound is a known process-related impurity and degradation product of ibrutinib. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2031255-23-7 | [1][2][3][4][5][6][7][8][9][10][11] |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | [3][6] |

| Molecular Formula | C₅₀H₄₈N₁₂O₄ | [4][6][7][8] |

| Molecular Weight | 880.99 g/mol | [2][4][7] |

| Appearance | White to Off-white Solid | [12] |

Formation and Synthesis Context

The this compound is primarily formed as a degradation product under various stress conditions, as outlined in forced degradation studies conducted according to ICH guidelines.[13][14][15][16] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[13][14][15] Thermal stress is also a key factor in the formation of dimeric impurities.[17]

General Experimental Protocol for Forced Degradation of Ibrutinib

While a specific protocol for the exclusive synthesis of the this compound (CAS No. 2031255-23-7) is not detailed in the literature, the following general procedures are used to study the degradation of ibrutinib, which leads to the formation of various impurities, including dimers.

Objective: To induce the degradation of ibrutinib under controlled stress conditions to generate and identify degradation products.

Materials:

-

Ibrutinib active pharmaceutical ingredient (API)

-

Hydrochloric acid (e.g., 1 M HCl) for acidic hydrolysis

-

Sodium hydroxide (e.g., 1 M NaOH) for alkaline hydrolysis

-

Hydrogen peroxide (e.g., 10% H₂O₂) for oxidative degradation

-

High-purity water for neutral hydrolysis

-

Acetonitrile (ACN) and Ammonium Acetate for mobile phase in chromatography

-

UPLC-C18 column (e.g., Waters Acquity, 100 mm × 2.1 mm, 1.7 µm)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the ibrutinib stock solution with 1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]

-

Alkaline Hydrolysis: Mix the ibrutinib stock solution with 1 M NaOH and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]

-

Oxidative Degradation: Treat the ibrutinib stock solution with 10% H₂O₂ at room temperature for a specified duration (e.g., 8 hours).[14]

-

Thermal Degradation: Expose solid ibrutinib to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).[14]

-

Photolytic Degradation: Expose the ibrutinib solution to UV light.

-

-

Sample Preparation for Analysis: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase diluent.

-

Chromatographic Analysis:

-

Inject the prepared samples into a UPLC system equipped with a PDA and/or mass spectrometry (MS) detector.

-

Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[13][14]

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm).[13][14]

-

-

Characterization: Isolate the degradation products using preparative HPLC. Elucidate the structure of the isolated impurities using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]

Below is a workflow diagram for the forced degradation studies.

Pharmacological Context: The BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[16][17] While the specific biological activity of the this compound (CAS No. 2031255-23-7) has not been reported, understanding the pathway targeted by the parent drug is essential for contextualizing the potential impact of its impurities.

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases. BTK plays a pivotal role in relaying these signals, which ultimately promote B-cell proliferation, survival, and differentiation.[15][16] Ibrutinib covalently binds to the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[14][17] This blockade disrupts the downstream signaling events, including the activation of PLCγ2, ERK1/2, and NF-κB pathways.[15]

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of action of ibrutinib.

Biological Activity of this compound

Currently, there is a lack of publicly available data on the biological activity of the this compound with CAS number 2031255-23-7. It is unknown whether this impurity retains any inhibitory activity against BTK or other kinases. The structural modifications resulting from dimerization could significantly alter its binding affinity to the active site of BTK. Further research, including in vitro kinase assays and cellular studies, is required to elucidate the pharmacological profile of this dimer. The potential for off-target effects also remains to be investigated.

Conclusion

The this compound (CAS No. 2031255-23-7) is a well-characterized impurity of ibrutinib, formed under specific stress conditions. While its chemical properties are established, a critical knowledge gap exists regarding its pharmacological activity. For drug development professionals, the presence of this and other impurities necessitates robust analytical methods for their detection and quantification to ensure the quality, safety, and consistency of the final drug product. Future research should focus on the synthesis of this dimer in sufficient quantities for comprehensive biological evaluation to fully understand its potential impact.

References

- 1. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]

- 2. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]

- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]

- 8. This compound Impurity 1 | CAS No: 2031255-23-7 [aquigenbio.com]

- 9. This compound Impurity | 2031255-23-7 [chemicalbook.com]

- 10. This compound 1 | CAS No- 2031255-23-7 | Simson Pharma Limited [simsonpharma.com]

- 11. anaxlab.com [anaxlab.com]

- 12. bioascend.com [bioascend.com]

- 13. researchgate.net [researchgate.net]

- 14. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Impact of Ibrutinib Dimerization on Drug Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As a Biopharmaceutics Classification System (BCS) Class II drug, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability. A critical aspect of ibrutinib's chemistry that influences its biopharmaceutical properties is its propensity to form dimers and other degradation products, particularly under thermal stress. This technical guide provides an in-depth analysis of the impact of ibrutinib dimer formation on its solubility, supported by available data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways. While qualitative evidence strongly indicates that dimerization negatively affects solubility, precise quantitative comparisons are not extensively documented in publicly available literature.

Introduction to Ibrutinib and Dimer Formation

Ibrutinib is a small molecule inhibitor that targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to a cysteine residue (Cys481) in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1] The chemical stability of ibrutinib is a crucial factor in its formulation and efficacy. Under certain conditions, such as elevated temperatures experienced during some amorphization processes (e.g., melt-quenching or hot-melt extrusion), ibrutinib can undergo degradation, leading to the formation of impurities.[2] One of the identified degradation products is an this compound, specifically identified in some studies as ibrutinib di-piperidine.[2] The formation of this higher molecular weight species is correlated with a decrease in the drug's concentration and permeability, suggesting a negative impact on its solubility.[2]

Quantitative Data on Ibrutinib Solubility

While the literature qualitatively confirms that this compound formation reduces solubility, specific quantitative data directly comparing the solubility of the monomer and the dimer is scarce. However, extensive data is available for the solubility of ibrutinib (monomer) in various solvents and conditions. This information is crucial for understanding its biopharmaceutical behavior and for developing strategies to enhance its solubility.

| Compound | Solvent/Medium | Temperature | Solubility | Citation |

| Ibrutinib (Crystalline Form A) | Phosphate Buffer Saline (PBS), pH 6.8 | 37°C | ~1.29 µg/mL | [2] |

| Ibrutinib | 10 mM Ammonium Acetate, pH 4.5 | Not Specified | 0.003 mg/mL | |

| Ibrutinib | 10 mM Ammonium Acetate, pH 8.0 | Not Specified | 0.003 mg/mL | |

| Ibrutinib | Water | 25°C | Practically Insoluble | |

| Ibrutinib | Methanol | Not Specified | Soluble | |

| Ibrutinib | Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [1] |

| Ibrutinib | Ethanol | Not Specified | ~0.25 mg/mL | [1] |

| Ibrutinib | 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL | [1] |

| This compound | Chloroform | Not Specified | Slightly Soluble | |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

Note: The term "practically insoluble" for ibrutinib in water indicates very low solubility. The formation of the dimer is expected to further decrease this already low aqueous solubility. The lack of precise quantitative solubility data for the this compound in aqueous media is a notable gap in the current literature.

Experimental Protocols

Forced Degradation for this compound Formation

This protocol is a generalized procedure based on forced degradation studies that have been shown to produce ibrutinib dimers.

Objective: To induce the formation of this compound through thermal stress for subsequent analysis.

Materials:

-

Ibrutinib (crystalline powder)

-

High-temperature oven or melt-quenching apparatus

-

Appropriate organic solvent for dissolution (e.g., methanol)

-

UPLC-MS system

Procedure:

-

Thermal Stress: Subject a known quantity of crystalline ibrutinib to high temperatures. This can be achieved through:

-

Sample Preparation for Analysis:

-

Dissolve a precise amount of the heat-treated ibrutinib sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Analysis: Analyze the sample using a validated UPLC-MS method to confirm the presence and quantify the amount of the this compound.

Solubility Assessment of Ibrutinib and its Dimer

This protocol outlines a general method for determining the solubility of ibrutinib and can be adapted for its dimer, provided a pure sample of the dimer is available.

Objective: To determine the equilibrium solubility of ibrutinib or its dimer in a specific solvent or buffer.

Materials:

-

Ibrutinib (or isolated this compound)

-

Selected solvent or buffer (e.g., PBS pH 7.4, water)

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

UPLC-MS or HPLC-UV system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the compound (ibrutinib or its dimer) to a known volume of the desired solvent in a sealed container.

-

Equilibration: Place the container in a shake-flask apparatus or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated UPLC-MS or HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

UPLC-MS Method for Detection of Ibrutinib and its Dimer

This protocol provides a representative UPLC-MS method for the separation and identification of ibrutinib and its dimer.

Objective: To develop a UPLC-MS method for the detection and potential quantification of ibrutinib and its dimer.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Mobile Phase A: 10 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the monomer and the more retained dimer (e.g., starting with a lower percentage of B and increasing over time).

-

Flow Rate: ~0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Detection: UV at a specific wavelength (e.g., 254 nm) and MS detection.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 100-1000

-

Expected m/z:

-

Ibrutinib (Monomer): [M+H]+ ≈ 441.2

-

This compound: [M+H]+ ≈ 881.4

-

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

References

Methodological & Application

Application Note: HPLC Method for the Analysis of Ibrutinib Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] During the manufacturing process, storage, or under stress conditions such as elevated temperatures, ibrutinib can undergo degradation, leading to the formation of impurities.[3][4] One such critical impurity is the ibrutinib dimer, which can impact the safety and efficacy of the drug product.[5] Therefore, a robust and reliable analytical method for the detection and quantification of the this compound is crucial for quality control and stability studies.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of ibrutinib and its dimer. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

-

Ibrutinib reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a PDA or UV detector is suitable for this analysis.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Photodiode Array (PDA) or UV-Vis Detector

-

Column: X-Bridge C18, 150 x 4.6 mm, 3.5 µm or equivalent

-

Software: Empower, Chromeleon, or equivalent chromatography data system

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of ibrutinib and its dimer:

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 6.0 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 22 | 60 | 40 |

| 25 | 60 | 40 |

Preparation of Solutions

2.4.1. Standard Stock Solution (Ibrutinib)

Accurately weigh about 25 mg of ibrutinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will yield a stock solution of approximately 1000 µg/mL.

2.4.2. Standard Stock Solution (this compound)

Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will yield a stock solution of approximately 100 µg/mL.

2.4.3. Working Standard Solution

Prepare a working standard solution containing a final concentration of 100 µg/mL of ibrutinib and 1 µg/mL of this compound by appropriately diluting the stock solutions with the diluent.

2.4.4. Sample Preparation

For drug substance analysis, accurately weigh about 25 mg of the ibrutinib sample, dissolve in, and dilute to 25 mL with the diluent. For drug product analysis (e.g., capsules), the preparation may involve additional extraction steps to ensure complete recovery of the analyte.

Method Validation Parameters (Summary)

The analytical method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.

| Parameter | Typical Acceptance Criteria |

| Specificity | The dimer peak should be well-resolved from the ibrutinib peak and any other impurities. |

| Linearity (Dimer) | Correlation coefficient (r²) ≥ 0.999 over a range of 0.1 - 2 µg/mL. |

| Accuracy (Dimer) | Recovery between 98.0% and 102.0%. |

| Precision (Dimer) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (typically around 0.03 µg/mL). |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 (typically around 0.1 µg/mL). |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for ibrutinib and its dimer under the specified chromatographic conditions.

Table 2: Retention Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Ibrutinib | ~ 9.8 | 1.00 |

| This compound | ~ 13.6 | ~ 1.39 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Discussion

The described HPLC method provides a reliable means for the separation and quantification of ibrutinib and its dimer impurity. Forced degradation studies have shown that ibrutinib is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the formation of multiple degradation products.[4][6][7] The dimer is a known impurity that can form under thermal stress.[3]

The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile allows for effective separation of the more polar ibrutinib from the less polar dimer. The selection of 260 nm as the detection wavelength provides good sensitivity for both compounds.[8]

It is crucial to use a well-characterized reference standard for the this compound for accurate quantification. In the absence of a commercially available standard, it may be necessary to isolate and characterize the dimer from stressed samples.

Conclusion

The HPLC method detailed in this application note is a robust and specific method for the analysis of this compound in bulk drug substance and finished pharmaceutical products. The method is suitable for routine quality control testing and stability studies, ensuring the quality and safety of ibrutinib-containing medicines.

References

- 1. ctppc.org [ctppc.org]

- 2. jetir.org [jetir.org]

- 3. faf.cuni.cz [faf.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: UPLC-MS/MS for Ibrutinib Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] Ensuring the purity and stability of the ibrutinib drug substance and product is critical for its safety and efficacy. This document provides a detailed application note and protocol for the identification and quantification of ibrutinib impurities using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is essential for impurity profiling, stability studies, and quality control throughout the drug development process.

Forced degradation studies are a key aspect of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions.[3][4][5] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while generally stable under neutral, thermal, and photolytic stress.[3][5][6]

Experimental Protocols

This section details the methodologies for sample preparation and UPLC-MS/MS analysis for the impurity profiling of ibrutinib.

Sample Preparation

Forced Degradation Studies:

Forced degradation studies are performed to predict the degradation pathways of ibrutinib and to develop stability-indicating methods.[5]

-

Acidic Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M HCl. Heat the solution at 80°C for 8 hours.[5]

-

Alkaline Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M NaOH. Heat the solution at 80°C for 8 hours.[5]

-

Oxidative Degradation: Dissolve 1 mg of ibrutinib in 10 mL of 10% hydrogen peroxide (H₂O₂) and keep at room temperature for 8 hours.[5]

-

Thermal Degradation: Keep the solid ibrutinib drug substance in a hot air oven at 105°C for 24 hours.[5]

-

Photolytic Degradation: Expose the solid ibrutinib drug substance to UV light (254 nm) and visible light for an extended period.

-

Neutral Hydrolysis: Dissolve 1 mg of ibrutinib in 10 mL of water and heat at 80°C for 8 hours.[5]

After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples to a final concentration of approximately 100 µg/mL with a suitable diluent (e.g., acetonitrile and water mixture) before UPLC-MS/MS analysis.[5]

UPLC-MS/MS Method

The following UPLC-MS/MS parameters are recommended for the separation and detection of ibrutinib and its impurities.

UPLC Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[6] |

| Mobile Phase A | 0.05% Formic acid in water or 20 mM ammonium acetate (pH 6)[3][6] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.3 - 0.6 mL/min[3][6] |

| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the impurities and the active pharmaceutical ingredient (API). |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C |

| Detection Wavelength (UV) | 215 nm[3][6] |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 for specific m/z transitions for ibrutinib and its potential impurities. |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Collision Gas | Argon |

Data Presentation

The following table summarizes the quantitative data for ibrutinib and its known degradation products. This data is compiled from various forced degradation studies.

Table 1: Quantitative Data for Ibrutinib and its Degradation Products

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Stress Condition |

| Ibrutinib | Varies | 441.2 | 304.2, 138.3, 84.0 | - |

| DP-I | Varies | Varies | Varies | Acidic, Basic Hydrolysis[3] |

| DP-II | Varies | Varies | Varies | Basic Hydrolysis[3] |

| DP-III | Varies | Varies | Varies | Oxidative[3] |

| DP-IV | Varies | Varies | Varies | Oxidative[3] |

| DP-V | Varies | Varies | Varies | Basic Hydrolysis[3] |

| DP-VI | Varies | Varies | Varies | Oxidative[3] |

| DP-VII | Varies | Varies | Varies | Oxidative[3] |

| DP-VIII | Varies | Varies | Varies | Basic Hydrolysis[3] |

| DP-IX | Varies | Varies | Varies | Basic Hydrolysis[3] |

| DP-X | Varies | Varies | Varies | Oxidative[3] |

Note: The exact retention times and m/z values for the degradation products (DP) can vary depending on the specific chromatographic and mass spectrometric conditions used. The table indicates the conditions under which these impurities are typically observed.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for ibrutinib impurity profiling using UPLC-MS/MS.

Caption: Workflow for Ibrutinib Impurity Profiling.

Ibrutinib Signaling Pathway

Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates this mechanism of action.

Caption: Ibrutinib's Inhibition of the BTK Signaling Pathway.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the comprehensive impurity profiling of ibrutinib. By employing forced degradation studies and a validated analytical method, researchers, scientists, and drug development professionals can effectively identify, quantify, and control impurities, ensuring the quality, safety, and stability of ibrutinib-containing pharmaceutical products. This is critical for meeting regulatory requirements and delivering safe and effective treatments to patients.

References

- 1. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ctppc.org [ctppc.org]

- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Ibrutinib Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. Under certain stress conditions, such as alkaline hydrolysis, ibrutinib can undergo degradation to form various products, including a dimeric species. Understanding the structure and fragmentation behavior of this ibrutinib dimer is crucial for impurity profiling, stability studies, and ensuring the quality and safety of ibrutinib-based therapeutics. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of the this compound, including its fragmentation pattern and the experimental conditions for its generation and detection.

This compound: Formation and Mass Spectrometry Data

Forced degradation studies have revealed the formation of an this compound, designated as DP-IX, under alkaline hydrolysis conditions.[1][2] This dimer is proposed to form via a Michael addition reaction, where the piperidine nitrogen of one ibrutinib molecule attacks the activated olefin of the acryloyl group on another ibrutinib molecule.[1]

The mass spectrometric data for the protonated this compound (DP-IX) is summarized in the table below.

| Parameter | Value | Reference |

| Degradation Condition | Alkaline Hydrolysis (1 M NaOH at 80°C for 8h) | [1] |

| Molecular Formula | C50H48N12O4 | [1] |

| Theoretical Mass | 880.39 | [1] |

| Observed [M+H]+ | 827.4029 | [1] |

Note: There appears to be a discrepancy in the reported [M+H]+ ion and the theoretical mass of a simple dimer in the source material. The provided data from the source will be used for the fragmentation analysis.

Mass Spectrometry Fragmentation of this compound (DP-IX)

The fragmentation of the this compound provides valuable structural information. The key product ions observed in the MS/MS spectrum of the protonated dimer are detailed below.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Reference |

| 827.4029 | 441.2107 | Loss of one ibrutinib monomer | [1] |

| 827.4029 | 399.1995 | Further fragmentation of the dimer structure | [1] |

Experimental Protocols

Protocol for Forced Degradation of Ibrutinib to Generate Dimer

This protocol describes the conditions for the alkaline hydrolysis of ibrutinib to generate the dimeric degradation product, DP-IX.[1]

Materials:

-

Ibrutinib reference standard

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Heating apparatus (e.g., water bath or heating block)

-

Volumetric flasks and pipettes